

Unraveling the Enigmatic YM-216391: A Technical Guide to its Biological Properties

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Compound of Interest

Compound Name: YM-216391

Cat. No.: B15594861

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Introduction

YM-216391 is a novel cyclic peptide first isolated from the cultured mycelium of *Streptomyces nobilis*. Structurally, it belongs to a class of oxazole-containing natural products, sharing homology with other potent cytotoxic agents such as telomestatin and curacozole. Its potent anti-cancer activity has garnered significant interest within the scientific community, positioning it as a promising candidate for further investigation in oncological research and drug development. This technical guide provides a comprehensive overview of the currently available data on the biological properties of **YM-216391**, including its cytotoxic effects, and offers insights into its potential mechanism of action.

Cytotoxic Activity

YM-216391 has demonstrated significant dose-dependent cytotoxic activity against a panel of human cancer cell lines. Quantitative data on its half-maximal inhibitory concentration (IC₅₀) are summarized in the table below.

Cell Line	Cancer Type	IC50 (nM)
HeLa S3	Cervical Cancer	14
HBC-4	Breast Cancer	Data Not Available
BSY-1	Breast Cancer	Data Not Available
HBC-5	Breast Cancer	Data Not Available
MCF-7	Breast Cancer	Data Not Available
MDA-MB-231	Breast Cancer	Data Not Available

Note: While **YM-216391** is reported to have potent activity against HBC-4, BSY-1, HBC-5, MCF-7, and MDA-MB-231 cell lines, specific IC50 values are not publicly available in the reviewed literature.

Experimental Protocols

The following provides a generalized methodology for determining the cytotoxic activity of a compound like **YM-216391**, based on standard in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

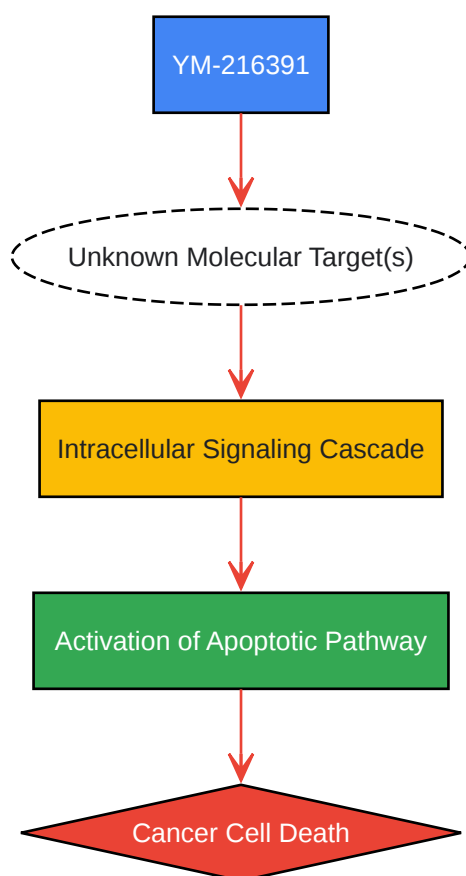
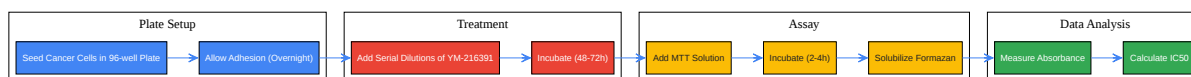
Materials:

- Human cancer cell lines (e.g., HeLa S3)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **YM-216391** stock solution (in a suitable solvent like DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of **YM-216391** for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours.
- Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.



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